1,3-Dimethylimidazole-2(3H)-thione
Overview
Description
1,3-Dimethylimidazole-2(3H)-thione is a heterocyclic compound with a sulfur atom replacing the oxygen atom in the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylimidazole-2(3H)-thione can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylimidazole with sulfur or sulfur-containing reagents under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is typically heated to facilitate the formation of the thione compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylimidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethylimidazole-2(3H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-dimethylimidazole-2(3H)-thione exerts its effects involves interactions with various molecular targets. The sulfur atom in the thione group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazole: Lacks the sulfur atom, making it less reactive in certain chemical reactions.
2-Mercaptoimidazole: Contains a thiol group instead of a thione group, leading to different reactivity and applications.
1,3-Dimethylimidazole-2-thiol: Similar structure but with a thiol group, offering different chemical properties.
Uniqueness
1,3-Dimethylimidazole-2(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfur atom in the thione group allows for specific interactions with metal ions and biological molecules, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,3-dimethylimidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-6-3-4-7(2)5(6)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPLZLQKRFFKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C1=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216174 | |
Record name | 1,3-Dimethylimidazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6596-81-2 | |
Record name | 1,3-Dimethylimidazole-2(3H)-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethylimidazole-2(3H)-thione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dimethylimidazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 1,3-dimethylimidazole-2-thione?
A1: 1,3-Dimethylimidazole-2-thione (C5H8N2S) is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and a thione (C=S) group. The molecule possesses C2v symmetry in its crystalline form. [, ]
Q2: How does 1,3-dimethylimidazole-2-thione interact with diiodine (I2)?
A2: 1,3-Dimethylimidazole-2-thione acts as a charge-transfer donor, forming complexes with diiodine (I2). Research has identified a 1:1 charge-transfer complex between 1,3-dimethylimidazole-2-thione and diiodine. [] Furthermore, a study identified a new poly(I2) adduct, [(Me2ImS)2·(I2)5] (Me2ImS = 1,3-dimethylimidazole-2-thione) characterized by single-crystal X-ray diffraction analysis. [] These findings demonstrate the ability of 1,3-dimethylimidazole-2-thione to form complexes with iodine, which may be relevant for its applications in various fields.
Q3: Does the solvent polarity affect the charge-transfer complexes formed by 1,3-dimethylimidazole-2-thione?
A3: Yes, the solvent polarity influences the characteristics of the charge-transfer complexes formed by 1,3-dimethylimidazole-2-thione with sulfur dioxide (SO2). Studies indicate that in chlorinated hydrocarbons, increasing solvent polarity leads to a blue shift in the charge-transfer bands. [] This suggests a more polar ground state compared to the excited state in these complexes. Conversely, in n-donor solvents, a bathochromic shift is observed, likely due to the n-donor properties of the solvent. []
Q4: Are there any known applications of 1,3-dimethylimidazole-2-thione in organic synthesis?
A4: While the provided research does not delve into specific applications in organic synthesis, 1,3-dimethylimidazole-2-thione is listed as a reagent in a publication about organic syntheses methodologies. [] This suggests its potential utility in various synthetic transformations.
Q5: What analytical techniques are commonly employed to study 1,3-dimethylimidazole-2-thione and its complexes?
A5: Several analytical techniques are used to characterize 1,3-dimethylimidazole-2-thione and its interactions. These include:
- Single-crystal X-ray diffraction analysis: This technique provides detailed structural information about the compound and its complexes. [, ]
- Spectrophotometry: This method helps to study the charge-transfer complexes formed by 1,3-dimethylimidazole-2-thione with molecules like SO2 by analyzing their absorption spectra. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.